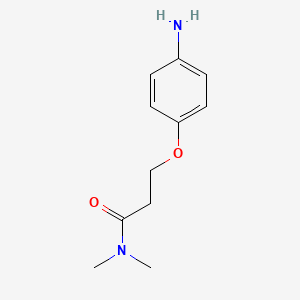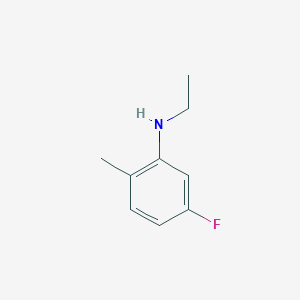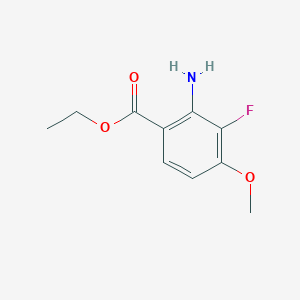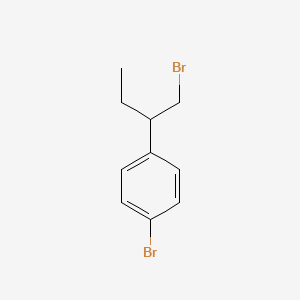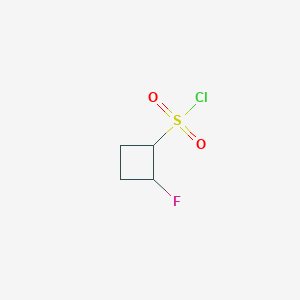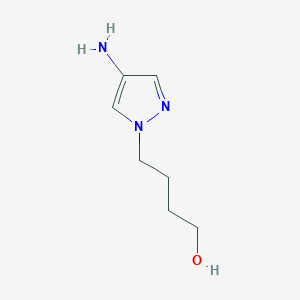
4-(4-amino-1H-pyrazol-1-yl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-amino-1H-pyrazol-1-yl)butan-1-ol is a chemical compound with the molecular formula C7H13N3O. It features a pyrazole ring substituted with an amino group and a butanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol typically involves the reaction of a pyrazole derivative with an appropriate butanol precursor. One common method involves the use of hydrazine derivatives and enaminones, catalyzed by iodine in the presence of Selectfluor . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(4-amino-1H-pyrazol-1-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydrogenated pyrazole compounds, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
4-(4-amino-1H-pyrazol-1-yl)butan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and pyrazole ring play crucial roles in binding to active sites and modulating the activity of these targets. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrazol-1-yl)butan-2-amine: Similar structure but with an amine group instead of an alcohol.
2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol: Shorter carbon chain but similar functional groups.
4-(1H-imidazol-1-yl)phenol: Contains an imidazole ring instead of a pyrazole ring .
Uniqueness
4-(4-amino-1H-pyrazol-1-yl)butan-1-ol is unique due to its specific combination of a pyrazole ring, amino group, and butanol chain. This structure provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
4-(4-aminopyrazol-1-yl)butan-1-ol |
InChI |
InChI=1S/C7H13N3O/c8-7-5-9-10(6-7)3-1-2-4-11/h5-6,11H,1-4,8H2 |
InChI Key |
OBSUEHAJQAHGEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


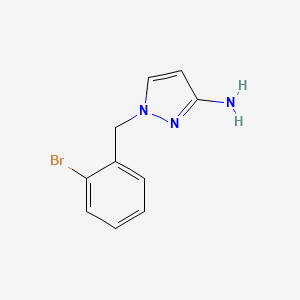
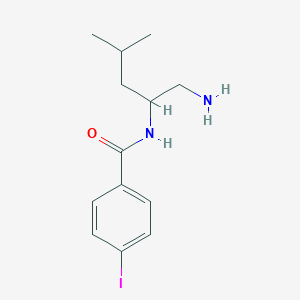

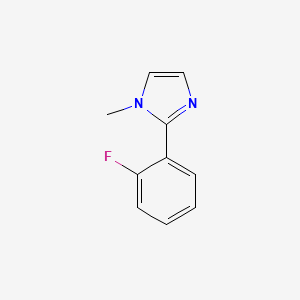
![5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde](/img/structure/B13188548.png)
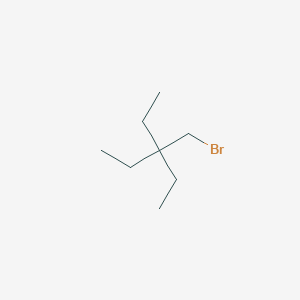
![Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13188561.png)
